3,5-dichloro-N-(4-nitrophenyl)benzamide
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Overview
Description
3,5-dichloro-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzamide ring and a nitrophenyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
It is known that benzamide derivatives, which include this compound, have a wide range of applications in the field of medicine
Mode of Action
Benzamide derivatives are known to interact with their targets through hydrogen bonding . The nitro group in the 4-position of the phenyl ring and the dichloro groups on the benzamide moiety may play a role in these interactions .
Biochemical Pathways
Benzamide derivatives have been reported to exhibit a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Benzamide derivatives have been reported to exhibit antitumoral and anticonvulsive activities , suggesting that this compound may have similar effects.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of benzamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(4-nitrophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically done through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzamide ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Reduction: 3,5-dichloro-N-(4-aminophenyl)benzamide.
Oxidation: Nitroso or hydroxylamine derivatives of the original compound.
Scientific Research Applications
3,5-dichloro-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(3-nitrophenyl)benzamide
- 3,5-dichloro-N-methyl-N-(4-nitrophenyl)benzamide
Uniqueness
3,5-dichloro-N-(4-nitrophenyl)benzamide is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct biological activities and chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3,5-dichloro-N-(4-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-5-8(6-10(15)7-9)13(18)16-11-1-3-12(4-2-11)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSKYXAXTDGAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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